molecular formula C11H19NO4 B2843018 (2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid CAS No. 2259662-48-9

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid

Cat. No. B2843018
M. Wt: 229.276
InChI Key: WHYRSTZRPZXWFG-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 2259662-48-9. It has a molecular weight of 229.28 and its IUPAC name is (2R,3S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the functional groups and the stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a refrigerator . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis of Influenza Neuraminidase Inhibitors

This compound plays a crucial role in the design and synthesis of potent inhibitors targeting influenza neuraminidase. The research describes the development of efficient synthesis methods for core structures leading to the identification of potent neuraminidase inhibitors, highlighting the compound's application in combating influenza (Wang et al., 2001).

Asymmetric Synthesis of Piperidine Derivatives

Another application involves the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and its derivatives. This research showcases the compound's utility in synthesizing enantiomerically pure substances starting from L-aspartic acid, providing a pathway to develop novel chemical entities with potential therapeutic applications (Xue et al., 2002).

Metabolism Study of Prostaglandin E2 Agonist

The compound is also involved in the metabolism study of CP-533,536, a selective EP2 receptor prostaglandin E2 agonist aimed at aiding bone fracture healing. This research highlights its role in understanding the metabolic pathways of therapeutically relevant compounds, contributing to the development of safer and more effective drugs (Prakash et al., 2008).

Production of Pyrrole Precursors

Its application extends to the synthesis of 5-substituted pyrroles, serving as precursors for prodigiosin and its analogs. This research demonstrates the compound's versatility in synthesizing complex organic structures, potentially useful in developing new anticancer agents (Wasserman et al., 2004).

Safety And Hazards

The compound has been assigned the hazard statements H302, H315, H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYRSTZRPZXWFG-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.